The compound {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a synthetic organic molecule notable for its unique structural features, which include a pyrazole ring and a pyrrolidine moiety. This compound is characterized by its potential applications in medicinal chemistry and material science due to its reactive functional groups and unique molecular architecture. The presence of the fluoroethyl group enhances its chemical properties, making it a subject of interest in various research fields.
The reactivity of this compound can be attributed to the functional groups present, primarily the amine and pyrazole moieties. Key reactions include:
Research indicates that compounds similar to {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine exhibit various biological activities, including:
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves several steps:
Common solvents used in these reactions include dimethyl sulfoxide and tetrahydrofuran, with bases such as potassium carbonate facilitating the reactions at elevated temperatures (80–100°C) .
The unique properties of this compound make it suitable for various applications:
Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Interaction studies typically involve:
These studies are essential for determining the therapeutic potential and safety profile of the compound.
Several compounds exhibit structural similarities to {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine, including:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 1-(2-fluoroethyl)-1H-pyrazole | Contains fluoroethyl group | Lacks pyrrolidine moiety |
| 1-methyl-1H-pyrazole | Contains methyl group | Lacks fluoroethyl group |
| 3-Fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline | Fluorinated aniline derivative | Different functional groups |
The uniqueness of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine lies in its combination of dual pyrazole rings and a pyrrolidine structure, which provides distinct chemical and biological properties compared to similar compounds. This combination enhances its reactivity and potential applications across various scientific fields .
The systematic name {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine follows IUPAC conventions, delineating:
The molecular formula is C₁₁H₁₆FN₄, with a calculated molecular weight of 221.27 g/mol. Key structural features include:
| Property | Value |
|---|---|
| Pyrazole substitution | 1-(2-fluoroethyl), 4-methyl |
| Pyrrole substitution | 1-methyl, 2-methylene |
| Fluorine position | β-carbon of ethyl chain |
| Hybrid linkage | Amine-bridged methylene |
X-ray crystallography of analogous fluoropyrazole-pyrrole hybrids reveals:
Solid-state NMR (¹⁹F) shows a characteristic shift at -215 ppm, confirming fluorine's electronic influence on the pyrazole ring.